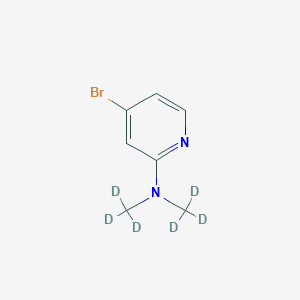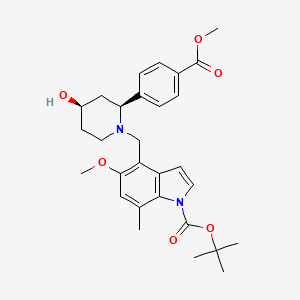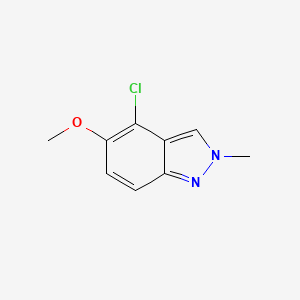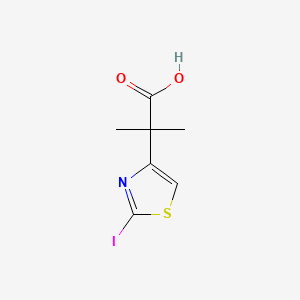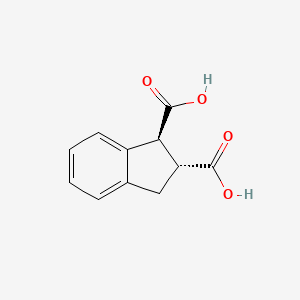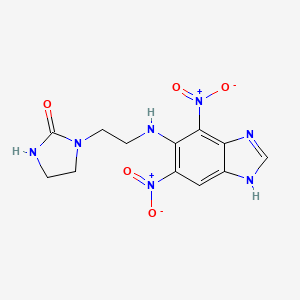
2-Imidazolidinone, 1-(2-((4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imidazolidinone, 1-(2-((4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)- is a complex organic compound that features both imidazolidinone and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imidazolidinone, 1-(2-((4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)- typically involves multiple steps. One common approach is the direct incorporation of the carbonyl group into 1,2-diamines. This method involves the reaction of a suitable diamine with a carbonyl-containing reagent under controlled conditions . Another approach is the diamination of olefins, which involves the addition of nitrogen groups to an olefinic substrate . Additionally, the intramolecular hydroamination of linear urea derivatives and aziridine ring expansion are also viable methods for synthesizing this compound .
Industrial Production Methods: Industrial production methods for this compound often involve the use of metal catalysis and organocatalysis to facilitate the reactions. These methods are designed to be efficient and environmentally friendly, ensuring high yields and minimal waste .
Chemical Reactions Analysis
Types of Reactions: 2-Imidazolidinone, 1-(2-((4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as nitro and amino groups, which are reactive under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitroso or nitro derivatives, while reduction reactions can produce amines or hydroxylamines .
Scientific Research Applications
2-Imidazolidinone, 1-(2-((4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In medicine, it is being investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent . In industry, it is used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 2-Imidazolidinone, 1-(2-((4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids . This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Imidazolidinone, 1-(2-((4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)- include other imidazolidinones and benzimidazoles. Examples include 1,3-Dimethyl-2-imidazolidinone, which is a polar solvent and Lewis base, and benzimidazole derivatives that are used in various pharmaceutical applications .
Uniqueness: What sets 2-Imidazolidinone, 1-(2-((4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)- apart from similar compounds is its unique combination of imidazolidinone and benzimidazole moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets .
Properties
CAS No. |
72766-40-6 |
|---|---|
Molecular Formula |
C12H13N7O5 |
Molecular Weight |
335.28 g/mol |
IUPAC Name |
1-[2-[(4,6-dinitro-1H-benzimidazol-5-yl)amino]ethyl]imidazolidin-2-one |
InChI |
InChI=1S/C12H13N7O5/c20-12-14-2-4-17(12)3-1-13-10-8(18(21)22)5-7-9(16-6-15-7)11(10)19(23)24/h5-6,13H,1-4H2,(H,14,20)(H,15,16) |
InChI Key |
TWIJWWZUONGTIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)CCNC2=C(C=C3C(=C2[N+](=O)[O-])N=CN3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate](/img/structure/B14013766.png)
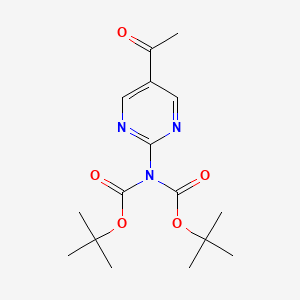
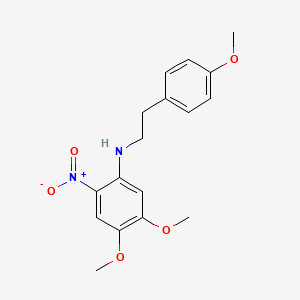


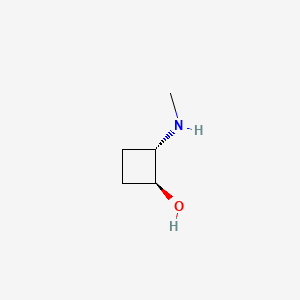
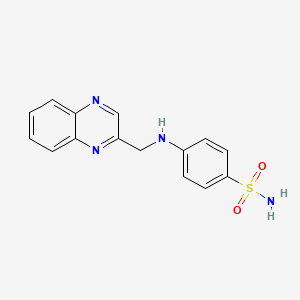
![(2S,4S)-2-Amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid](/img/structure/B14013799.png)
![N~1~,N~3~-Bis[(3,4-dimethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B14013807.png)
